Ethyl [(2-methyl-5-sulfamoylphenyl)amino](oxo)acetate
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Overview
Description
ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an aminosulfonyl group, and a methylanilino group attached to an oxoacetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE typically involves multiple steps. One common method starts with the methylation of salicylic acid, followed by chlorosulfonation, amination, and esterification. The detailed steps are as follows:
Methylation: Salicylic acid is methylated to form methyl salicylate.
Chlorosulfonation: Methyl salicylate is then chlorosulfonated to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride group is converted to an aminosulfonyl group through reaction with sodium sulfamate.
Esterification: Finally, the compound is esterified with ethyl alcohol to form ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The steps include:
Large-scale methylation: using industrial methylating agents.
Chlorosulfonation: in large reactors with controlled temperature and pressure.
Amination: using industrial-grade sodium sulfamate.
Esterification: with ethyl alcohol under controlled conditions to ensure complete reaction and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aminosulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminosulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Products may include sulfonic acids and other oxidized derivatives.
Reduction: Reduced products may include amines and other reduced derivatives.
Substitution: Substituted products vary depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Methoxy-5-Sulfamoylbenzoate: Similar structure but with a methoxy group instead of an ethyl ester.
2-Methoxy-5-Sulfamoylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Uniqueness
ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H14N2O5S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-5-sulfamoylanilino)-2-oxoacetate |
InChI |
InChI=1S/C11H14N2O5S/c1-3-18-11(15)10(14)13-9-6-8(19(12,16)17)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,13,14)(H2,12,16,17) |
InChI Key |
CWMHPGZSUIGMJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)C |
Origin of Product |
United States |
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